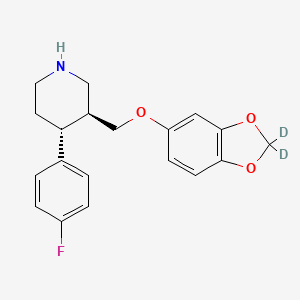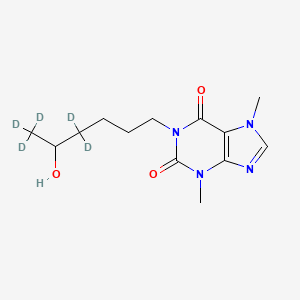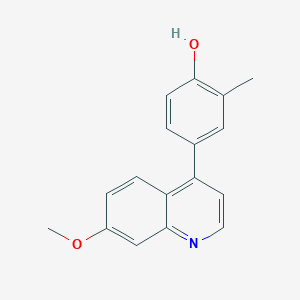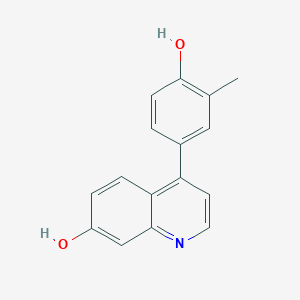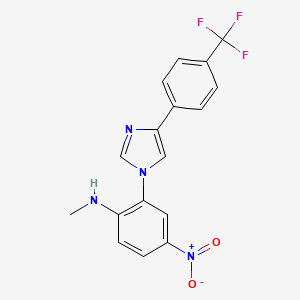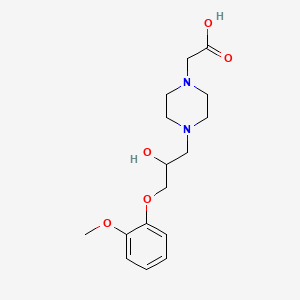
CypD抑制剂C-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CypD inhibitor C-9 is a CypD inhibitor that acts by binding strongly to CypD and attenuating mitochondrial and cellular perturbation insulted by Aß and calcium stress . It is used for research purposes only and not for human or veterinary use .
Molecular Structure Analysis
The chemical formula of CypD inhibitor C-9 is C22H22N4O4S2 . Its exact mass is 470.11 and its molecular weight is 470.560 . The elemental analysis shows that it contains Carbon (56.15%), Hydrogen (4.71%), Nitrogen (11.91%), Oxygen (13.60%), and Sulfur (13.63%) .Physical And Chemical Properties Analysis
CypD inhibitor C-9 is a solid powder . It is soluble in DMSO .科学研究应用
阿尔茨海默病:C-9能有效减轻淀粉样β(Aβ)和钙应激引起的线粒体和细胞扰动,这些都是阿尔茨海默病(AD)的关键因素。它与CypD强结合,改善线粒体功能,表现为细胞色素c氧化酶活性增加和腺苷-5'-三磷酸水平升高(Valasani等人,2016年)。
癌症:在各种肿瘤中,CypD过表达具有抗凋亡作用。这与线粒体通透性转变(MPT)无关,而是由于它与Bcl2等凋亡调节剂的相互作用。这可能是抑制癌症凋亡的潜在机制(Eliseev等人,2009年)。
急性胰腺炎:已发现新型CypD抑制剂用于治疗急性胰腺炎,突出了CypD作为该病症治疗靶标的作用(Yu等人,2022年)。
线粒体功能和疾病:包括C-9在内的CypD小分子抑制剂正被研究作为与线粒体功能障碍相关的疾病(如缺血再灌注损伤和神经变性)的潜在治疗剂。挑战在于找到具有选择性活性和良好药代动力学的化合物(Haleckova等人,2022年)。
心血管疾病:CypD介导的凋亡促成了索拉非尼等药物在透明细胞肾细胞癌中的细胞毒性作用。了解CypD在此过程中的作用可能为这类疾病提供新的治疗靶点(Hu等人,2015年)。
阿尔茨海默病的药物开发:CypD在阿尔茨海默病中的作用通过开发新型抑制剂得到进一步强调,这些抑制剂旨在阻断它与淀粉样β的相互作用,而淀粉样β会加剧线粒体和神经元应激(Valasani等人,2014年)。
心肌梗死后心力衰竭:抑制线粒体CypD可能是心肌梗死后心力衰竭的一种新型治疗策略,动物模型中缺乏CypD的预后得到改善证明了这一点(Lim等人,2011年)。
神经退行性疾病:CypD是一种线粒体肽基脯氨酰顺反异构酶,在阿尔茨海默病等疾病中发挥作用。最近的研究重点关注CypD的翻译后修饰,这可能会改变线粒体通透性转变孔的调节,并提供对CypD作用机制的见解(Amanakis和Murphy,2020年)。
急性胰腺炎中的线粒体功能障碍:CypD的小分子抑制剂可以保护线粒体功能,这是急性胰腺炎的潜在治疗方法。这突出了CypD在调节线粒体通透性转变孔(MPTP)中的关键作用,以及这些抑制剂在临床应用中的潜力(Shore等人,2016年)。
作用机制
CypD inhibitor C-9 works by binding strongly to CypD, a mitochondrial peptidyl-prolyl cis-trans isomerase . This binding attenuates mitochondrial and cellular perturbation caused by Aß and calcium stress . CypD is known for regulating the mitochondrial permeability transition pore (PTP), a nonspecific large conductance pore whose opening leads to cell death . Inhibiting CypD protects in models of diseases making it an interesting therapeutic target .
未来方向
The precise molecular identity of the mPTP, which CypD regulates, remains uncertain but strong evidence implicates both the mitochondrial F1FO (F)-ATP synthase and the adenine nucleotide translocase (ANT), with matrix cyclophilin D (CypD) facilitating the transition to the pore-forming conformation . Future research into the nature and role of the mPTP will provide more insights into the action of CypD inhibitors . Furthermore, the development of non-toxic and biocompatible CypD inhibitors holds promise for the treatment of complex disorders .
属性
IUPAC Name |
2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-N-(4-sulfamoylphenyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-13(2)12-30-19-9-4-15(10-16(19)11-23)22-25-14(3)20(31-22)21(27)26-17-5-7-18(8-6-17)32(24,28)29/h4-10,13H,12H2,1-3H3,(H,26,27)(H2,24,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSDAMUFZPVEAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




